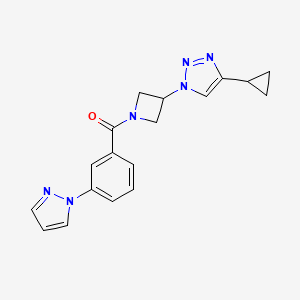

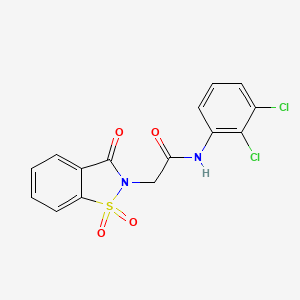

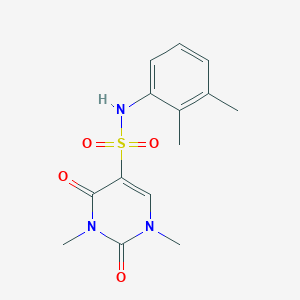

(3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazoles and triazoles are classes of compounds that contain nitrogen atoms in a five-membered ring. They are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis Analysis

The synthesis of pyrazole and triazole derivatives often involves the reaction of amines with carbonyl compounds . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The molecular structure of pyrazoles and triazoles involves a five-membered ring with nitrogen atoms. In the case of imidazole, it contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving pyrazoles and triazoles are diverse due to the presence of nitrogen atoms in the ring. These compounds can act as both nucleophiles and electrophiles, allowing them to participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis

Pyrazoles and triazoles are generally stable compounds. They are often white or colorless solids that are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

Compounds containing pyrazole and triazole rings have been synthesized and their crystal structures analyzed to understand their molecular geometries and potential for further chemical modification. For instance, Cao et al. (2010) synthesized a compound with a pyrazolyl-triazolyl methanone structure and characterized it using NMR, MS, IR spectra, and X-ray diffraction, highlighting the compound's triclinic crystal structure and providing a basis for further structural analysis and application exploration Cao et al., 2010.

Antimicrobial Activity

Kumar et al. (2012) synthesized a series of compounds featuring pyrazole and pyridinyl methanone moieties, demonstrating significant antimicrobial activity against a range of pathogens. This study shows the potential of such compounds in developing new antimicrobial agents Kumar et al., 2012.

Antiviral and Antitumoral Activity

Jilloju et al. (2021) discovered triazolothiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activities. These compounds were synthesized starting from various precursors, indicating the potential for structural optimization towards specific biological activities Jilloju et al., 2021.

Antibacterial and Antifungal Screening

Research on novel thiazolyl pyrazole and benzoxazole compounds by Landage et al. (2019) involved the synthesis and characterization of these compounds, followed by screening for antibacterial activities. The study underscores the utility of incorporating pyrazole and benzoxazole units for developing antimicrobial agents Landage et al., 2019.

Microwave-assisted Synthesis and Biological Activity

Ashok et al. (2017) explored the microwave-assisted synthesis of phenylpyrazolyl methanones with antibacterial and antifungal activities. The rapid synthesis method coupled with the compounds' bioactivity highlights the potential for efficient development of new antimicrobial agents Ashok et al., 2017.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of pyrazole and triazole derivatives are likely to involve the development of new synthetic methods and the exploration of their biological activities. These compounds have shown promise in a wide range of applications, from medicinal chemistry to materials science .

Eigenschaften

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O/c25-18(14-3-1-4-15(9-14)23-8-2-7-19-23)22-10-16(11-22)24-12-17(20-21-24)13-5-6-13/h1-4,7-9,12-13,16H,5-6,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKDRGVAFHHWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2626355.png)

![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)

![N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2626365.png)

![N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide](/img/structure/B2626368.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2626371.png)

![1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2626373.png)